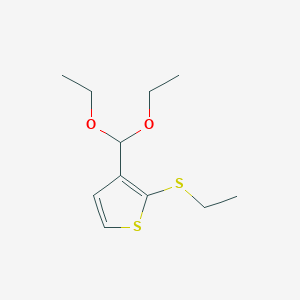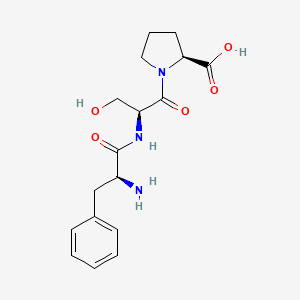
H-Phe-Ser-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Phe-Ser-Pro-OH is a tetrapeptide composed of phenylalanine (Phe), serine (Ser), proline (Pro), and a terminal hydroxyl group (OH). Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting point, to which subsequent amino acids are sequentially added. The process involves the following steps:
Fmoc Protection: The amino group of the resin-bound amino acid is protected using the Fmoc (fluorenylmethyloxycarbonyl) group.
Coupling: The next amino acid, protected at its amino group by Fmoc, is activated using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is crucial to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
H-Phe-Ser-Pro-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxyl group, while substitution reactions can introduce new functional groups into the peptide .
Scientific Research Applications
H-Phe-Ser-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications
Mechanism of Action
The mechanism of action of H-Phe-Ser-Pro-OH involves its interaction with specific molecular targets and pathways. For instance, the serine residue can participate in hydrogen bonding and other non-covalent interactions, influencing the peptide’s conformation and activity. These interactions are crucial for the peptide’s role in biological processes and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
H-Phe-Ser-OH: A dipeptide with similar structural properties but shorter chain length.
H-Ser-Pro-OH: Another dipeptide with different amino acid sequence.
H-Phe-Pro-OH: A dipeptide with phenylalanine and proline residues
Uniqueness
H-Phe-Ser-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of phenylalanine, serine, and proline in the sequence allows for unique interactions and applications that are not possible with shorter or differently sequenced peptides .
Properties
CAS No. |
21658-46-8 |
|---|---|
Molecular Formula |
C17H23N3O5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O5/c18-12(9-11-5-2-1-3-6-11)15(22)19-13(10-21)16(23)20-8-4-7-14(20)17(24)25/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI Key |
QSWKNJAPHQDAAS-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
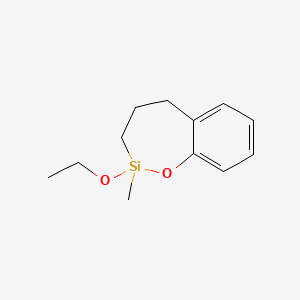
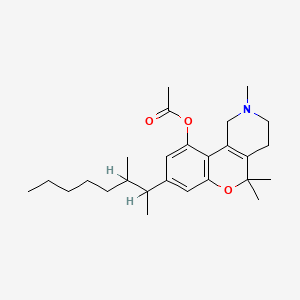

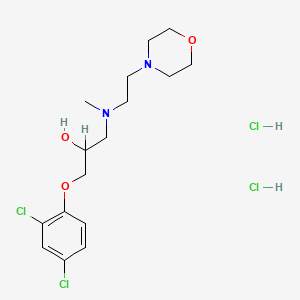
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
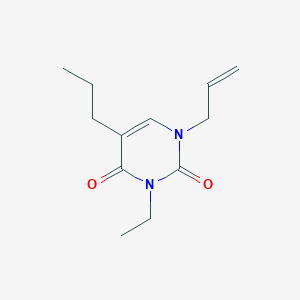
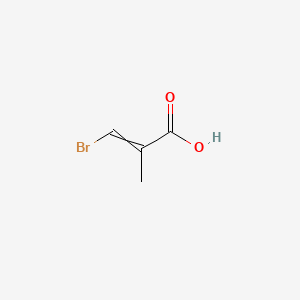
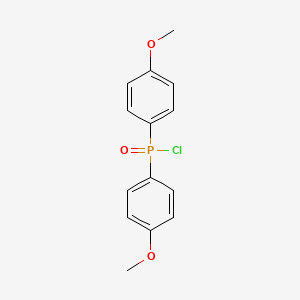
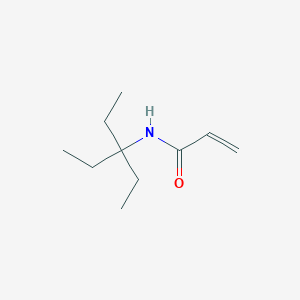
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)

